molecular formula C21H28N2O2S B11350864 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11350864
M. Wt: 372.5 g/mol
InChI Key: ARXCUYVAEZHGGX-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves several steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative (e.g., chloroacetic acid) under basic conditions to form 2-(3,4-dimethylphenoxy)acetic acid.

    Amidation Reaction: The phenoxyacetic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is subsequently reacted with 2-(piperidin-1-yl)-2-(thiophen-2-yl)ethylamine to form the final amide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethylphenoxy moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Corresponding amines

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenoxy)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide
  • 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(furan-2-yl)ethyl]acetamide

Uniqueness

Compared to similar compounds, 2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring, in particular, may offer unique interactions with biological targets compared to other heterocyclic analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C21H28N2O2S/c1-16-8-9-18(13-17(16)2)25-15-21(24)22-14-19(20-7-6-12-26-20)23-10-4-3-5-11-23/h6-9,12-13,19H,3-5,10-11,14-15H2,1-2H3,(H,22,24)

InChI Key

ARXCUYVAEZHGGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCC3)C

Origin of Product

United States

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